FMOC-DL-4-pyridylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

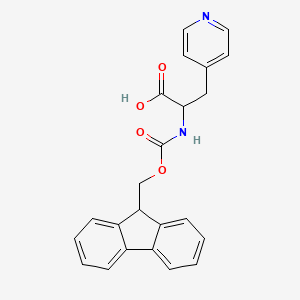

FMOC-DL-4-pyridylalanine is a derivative of the amino acid phenylalanine with a pyridyl group substituting the phenyl ring. It is a chiral compound that can be used in peptide synthesis. The FMOC (9-fluorenylmethoxycarbonyl) group is a common protecting group used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions.

Synthesis Analysis

The synthesis of FMOC-DL-4-pyridylalanine and related FMOC-protected amino acids typically involves solid-phase synthesis techniques. For instance, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved in 35% overall yield from L-homoserine, demonstrating the efficiency of FMOC chemistry in peptide synthesis . Similarly, N-Fmoc-L-p-azidotetrafluorophenylalanine was prepared using an acetamidomalonate synthesis followed by enzymatic resolution, showcasing the versatility of FMOC chemistry for incorporating photoactive and fluorinated residues into peptides . Additionally, the synthesis of FMOC-protected phosphonomethylphenylalanine derivatives has been reported, which are suitable for solid-phase synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics .

Molecular Structure Analysis

The molecular structure of FMOC-DL-4-pyridylalanine would be expected to feature the pyridyl group, which can influence the electronic properties of the amino acid and potentially its reactivity and interaction with other molecules. The FMOC group is known to provide steric bulk and protection to the amino group during peptide synthesis. Studies on FMOC-amino acids have highlighted the importance of noncovalent interactions and supramolecular features in the crystal structures of these compounds .

Chemical Reactions Analysis

FMOC-protected amino acids are used in peptide synthesis due to their ability to undergo selective deprotection and coupling reactions. The FMOC group can be removed under basic conditions without affecting other protecting groups. For example, the synthesis of polyamides containing pyrrole and imidazole amino acids using FMOC solid-phase synthesis demonstrates the high stepwise coupling yields and the ability to incorporate a variety of amino acid derivatives . The acylation of hydroxy-functionalized resins with FMOC amino acids activated using diisopropylcarbodiimide/HOBt or as acid fluorides further illustrates the chemical reactivity of FMOC-protected amino acids in solid-phase peptide synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of FMOC-DL-4-pyridylalanine would be influenced by the presence of the FMOC group and the pyridyl ring. The FMOC group is known to be UV-active, which allows for monitoring during peptide synthesis. The self-assembly mechanism of FMOC-diphenylalanine, for example, induces apparent pKa shifts and results in significant structural changes at different pH levels, which could be relevant for FMOC-DL-4-pyridylalanine as well . The synthesis of acetonide protected DOPA for FMOC solid-phase peptide synthesis also highlights the importance of protecting groups in modulating the reactivity and solubility of amino acid derivatives .

Applications De Recherche Scientifique

Self-Assembly and Structural Properties

pH-Induced Self-Assembly : FMOC-diphenylalanine (Fmoc-FF) exhibits a pH-dependent self-assembly into fibrils consisting of antiparallel beta-sheets. This process results in significant structural changes observable through various spectroscopic and microscopic techniques (Tang et al., 2009).

Influence of Side-Chain Halogenation : The self-assembly and hydrogelation of FMOC-phenylalanine derivatives, including Fmoc-Phe, Fmoc-Tyr, and Fmoc-pentafluorophenylalanine, have been studied. Modifications in side-chain halogenation significantly affect their self-assembly rate and the properties of resultant hydrogels (Ryan et al., 2010).

Synthesis and Applications in Peptide and Nucleic Acid Chemistry

Synthesis of Protected Derivatives : The synthesis of N-Fmoc-protected amino acids, suitable for solid-phase peptide synthesis, includes methods to protect derivatives like 4-phosphonomethylphenylalanine, offering applications in signal transduction studies (Yao et al., 1999).

Peptide Nucleic Acid Synthesis : FMOC-mediated synthesis methods have been developed for Peptide Nucleic Acid (PNA) monomers, illustrating the utility of Fmoc-protected building blocks in synthesizing complex nucleic acid structures (Thomson et al., 1995).

Hydrogel Formation : The synthesis of peptidic hydrogels using Fmoc-peptides demonstrates their potential in biomedical applications. The viscoelastic properties of these tripeptides, obtained by enzymatic reactions, reveal their suitability as biomatrices (Chronopoulou et al., 2010).

Biochemical and Biomedical Applications

Antibacterial Composite Materials : Fmoc-decorated self-assembling building blocks have shown promise in antibacterial and anti-inflammatory applications. The integration of such nanoassemblies in resin-based composites demonstrates their potential in biomedical material development (Schnaider et al., 2019).

Bio-Inspired Functional Materials : Fmoc-modified amino acids and short peptides, including those derived from Fmoc-phenylalanine, have been explored for their potential in cell cultivation, drug delivery, and therapeutic applications. This review highlights the diverse functional properties and applications of these bio-inspired building blocks (Tao et al., 2016).

Advanced Synthesis Techniques

- Chemical Ligation Methods : The development of native chemical ligation at phenylalanine, using erythro-N-Boc-β-mercapto-l-phenylalanine, demonstrates the application of Fmoc-SPPS in peptide synthesis. This method has been applied to complex peptide syntheses, showcasing the versatility of Fmoc-protected amino acids (Crich & Banerjee, 2007).

Safety and Hazards

The safety information for FMOC-DL-4-pyridylalanine indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

FMOC-DL-4-pyridylalanine is a complex compound used in peptide synthesis . The primary targets of this compound are the amino acids in a peptide chain. It plays a crucial role in protecting the amino group during the synthesis process .

Mode of Action

The compound works by attaching to the amino group of an amino acid, preventing it from reacting with other groups during the synthesis process . This protection is temporary and can be removed under specific conditions, allowing the amino acid to react appropriately when needed .

Biochemical Pathways

FMOC-DL-4-pyridylalanine is involved in the biochemical pathway of peptide synthesis . It affects the pathway by ensuring the correct sequence of amino acids in the peptide chain. The downstream effects include the formation of peptides with the desired sequence and properties .

Pharmacokinetics

Like other fmoc compounds, it is likely to have good stability and solubility, which can impact its bioavailability .

Result of Action

The molecular effect of FMOC-DL-4-pyridylalanine’s action is the successful synthesis of peptides with the correct sequence of amino acids . On a cellular level, these peptides can then perform their intended functions, whether that be as signaling molecules, structural components, or enzymes .

Action Environment

The action of FMOC-DL-4-pyridylalanine is influenced by environmental factors such as temperature, pH, and the presence of other chemicals . These factors can affect the compound’s stability, efficacy, and the success of the peptide synthesis process .

Propriétés

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-4-ylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)21(13-15-9-11-24-12-10-15)25-23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-21H,13-14H2,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSSXJVRZMQUKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

FMOC-DL-4-pyridylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)

![(E)-1-(4-chloroanilino)-4-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]-1-penten-3-one](/img/structure/B1308145.png)

![N-[4-(difluoromethoxy)benzyl]-N-methylamine](/img/structure/B1308165.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde](/img/structure/B1308167.png)